1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, a methoxyphenyl group, and a triazoloquinazoline core
Scientific Research Applications
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl and sulfonyl groups. The final step involves the attachment of the methoxyphenylpiperazine moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Cyclization: The triazoloquinazoline core can participate in cyclization reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE stands out due to its unique combination of functional groups and its diverse reactivity. Similar compounds include:
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound shares the bromophenyl and sulfonyl groups but differs in the core structure and additional functional groups.
5-(4-(2-Methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline: This compound lacks the bromophenyl and sulfonyl groups, resulting in different chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN6O3S/c1-36-23-9-5-4-8-22(23)31-14-16-32(17-15-31)24-20-6-2-3-7-21(20)33-25(28-24)26(29-30-33)37(34,35)19-12-10-18(27)11-13-19/h2-13H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYHOWIZHCQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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